molecular formula C8H14O4 B14667516 2,3-Dimethylhexanedioic acid CAS No. 50986-96-4

2,3-Dimethylhexanedioic acid

Cat. No.: B14667516
CAS No.: 50986-96-4
M. Wt: 174.19 g/mol
InChI Key: XBWDUMFGSLBSGJ-UHFFFAOYSA-N
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Description

2,3-Dimethylhexanedioic acid is an organic compound with the molecular formula C8H14O4 It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH)

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethylhexanedioic acid can be synthesized through several methods. One common approach involves the oxidation of 2,3-dimethylhexane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically requires acidic or basic conditions and elevated temperatures to proceed efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic oxidation of 2,3-dimethylhexane using air or oxygen in the presence of a catalyst. This method is advantageous due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylhexanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dimethylhexanedioic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,3-dimethylhexanedioic acid exerts its effects depends on the specific context of its use. In chemical reactions, the carboxyl groups act as reactive sites for nucleophilic attack, leading to the formation of various products. In biological systems, the compound may interact with enzymes and other proteins, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Hexanedioic acid: A simpler dicarboxylic acid with a similar structure but without the methyl groups.

    2,2-Dimethylhexanedioic acid: Another isomer with methyl groups at different positions.

    3,3-Dimethylhexanedioic acid: An isomer with methyl groups on the third carbon atoms.

Uniqueness

2,3-Dimethylhexanedioic acid is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable for specific applications in synthesis and research .

Properties

CAS No.

50986-96-4

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

2,3-dimethylhexanedioic acid

InChI

InChI=1S/C8H14O4/c1-5(3-4-7(9)10)6(2)8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12)

InChI Key

XBWDUMFGSLBSGJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)O)C(C)C(=O)O

Origin of Product

United States

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